molecular formula C23H25ClN4O2 B2807331 3-(azepan-1-ylcarbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251702-74-5

3-(azepan-1-ylcarbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2807331
CAS No.: 1251702-74-5
M. Wt: 424.93
InChI Key: IUWFLCRUHIITNH-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C23H25ClN4O2 and its molecular weight is 424.93. The purity is usually 95%.
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Scientific Research Applications

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities

1,8-Naphthyridine derivatives have been studied extensively for their diverse biological activities, which include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. These compounds are also investigated for potential applications in treating neurological disorders like Alzheimer's disease, depression, and multiple sclerosis. Their activities as anti-osteoporotic, anti-allergic, antimalarial, and in cardiovascular health are noteworthy. The broad spectrum of biological activities makes 1,8-naphthyridine derivatives potent scaffolds in therapeutic and medicinal research, suggesting similar research avenues for 3-(azepan-1-ylcarbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine (Madaan et al., 2015).

Azepane-based Motifs in Drug Discovery

Azepane-based compounds, encompassing a variety of pharmacological properties, are recognized for their structural diversity and role in discovering new therapeutic agents. Over 20 azepane-based drugs have been FDA approved for treating various diseases, highlighting their pharmaceutical significance. The development of new, less toxic, and highly active azepane-containing analogs is a current research focus, indicating the potential for this compound in drug discovery (Zha et al., 2019).

Properties

IUPAC Name

azepan-1-yl-[4-(3-chloro-4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-15-7-9-17-21(27-16-8-10-20(30-2)19(24)13-16)18(14-25-22(17)26-15)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWFLCRUHIITNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)Cl)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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